Trans-methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate
CAS No.: 862283-69-0
Cat. No.: VC8401922
Molecular Formula: C19H20ClNO2
Molecular Weight: 329.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 862283-69-0 |
|---|---|
| Molecular Formula | C19H20ClNO2 |
| Molecular Weight | 329.8 g/mol |
| IUPAC Name | methyl (3R,4S)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate |
| Standard InChI | InChI=1S/C19H20ClNO2/c1-23-19(22)18-13-21(11-14-5-3-2-4-6-14)12-17(18)15-7-9-16(20)10-8-15/h2-10,17-18H,11-13H2,1H3/t17-,18+/m1/s1 |
| Standard InChI Key | JLPPICQAWSOLCD-MSOLQXFVSA-N |
| Isomeric SMILES | COC(=O)[C@H]1CN(C[C@@H]1C2=CC=C(C=C2)Cl)CC3=CC=CC=C3 |
| SMILES | COC(=O)C1CN(CC1C2=CC=C(C=C2)Cl)CC3=CC=CC=C3 |
| Canonical SMILES | COC(=O)C1CN(CC1C2=CC=C(C=C2)Cl)CC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Synonyms
The compound is systematically named methyl (3R,4S)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate, reflecting its stereochemistry and functional groups. Alternative designations include:
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Methyl (3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate
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3-Pyrrolidinecarboxylic acid, 4-(4-chlorophenyl)-1-(phenylmethyl)-, methyl ester, (3S,4R)-
A notable discrepancy exists in CAS registries: Parchem cites 131796-63-9 , while Chemsrc, ChemicalBook, and VulcanChem uniformly reference 862283-69-0 . The latter is likely the correct identifier, as it aligns with patents and supplier databases.
Molecular Structure and Stereochemistry
The molecule features a pyrrolidine ring (a five-membered amine) substituted at positions 1, 3, and 4 (Figure 1):
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Position 1: Benzyl group (-).
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Position 3: Methyl ester ().
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Position 4: 4-Chlorophenyl group (-).
The trans configuration denotes opposing spatial orientations of the benzyl and 4-chlorophenyl groups, critical for its stereoselective interactions. The InChIKey (JLPPICQAWSOLCD-MSOLQXFVSA-N) and isomeric SMILES (COC(=O)[C@H]1CN(C[C@@H]1C2=CC=C(C=C2)Cl)CC3=CC=CC=C3) encode this stereochemistry.
Physical and Chemical Properties
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 862283-69-0 | |
| Molecular Formula | ||
| Molecular Weight | 329.82 g/mol | |
| Density | Not Available | |
| Melting Point | Not Available | |
| Boiling Point | Not Available | |
| Flash Point | Not Available |
The absence of melting/boiling point data suggests limited experimental characterization, possibly due to its niche research applications.
Synthesis and Production
Synthetic Routes
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Pyrrolidine Core Formation: Cyclization of γ-amino acids or [3+2] cycloadditions.
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Substituent Introduction: Sequential alkylation/arylation at positions 1 and 4.
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Esterification: Methanol-mediated carboxylate esterification at position 3.
| Supplier | Location | Advantage |
|---|---|---|
| Guangzhou Yuheng Pharmaceutical | China | 58 |
| Amadis Chemical Company | China | 58 |
| Acesys Pharmatech | China | 55 |
| Nanjing Becas Pharmatech | China | 58 |
Pricing and batch sizes remain undisclosed, necessitating direct inquiry.
Applications in Pharmaceutical Research
Patent Landscape
Mentions in patents by F. Hoffmann-La Roche AG and Pfizer Inc. imply roles in:
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Kinase Inhibitors: Pyrrolidine derivatives are common in targeting ATP-binding sites.
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Central Nervous System (CNS) Agents: Structural analogs modulate neurotransmitter receptors.
Biological Activity
While explicit bioactivity data are absent, the 4-chlorophenyl group suggests:
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Lipophilicity Enhancement: Improved blood-brain barrier penetration.
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Target Engagement: Halogen bonding with protein residues.
| Hazard | Precautionary Measure |
|---|---|
| Skin/Eye Irritation | Use nitrile gloves; safety goggles |
| Respiratory Irritation | Employ fume hoods |
| Environmental Toxicity | Avoid aqueous release |
Regulatory Status
Classified as a Specialty Material, it is restricted to research settings under qualified supervision .
Future Research Directions
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Stereochemical Optimization: Enantiomeric purity impacts pharmacological profiles.
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Mechanistic Studies: Target identification via proteomics or crystallography.
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Toxicological Profiling: Acute/chronic toxicity assessments.
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